molecular formula C13H8Cl3N3OS B12072189 N1-[6-(2-pyridylthio)-3-pyridyl]-2,3,3-trichloroacrylamide CAS No. 247060-78-2

N1-[6-(2-pyridylthio)-3-pyridyl]-2,3,3-trichloroacrylamide

Cat. No.: B12072189
CAS No.: 247060-78-2
M. Wt: 360.6 g/mol
InChI Key: KNJGVCXGEZXRID-UHFFFAOYSA-N
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Description

N1-[6-(2-pyridylthio)-3-pyridyl]-2,3,3-trichloroacrylamide, with the chemical formula C15H14N2O3S, is an intriguing compound. Its molecular weight is approximately 302.35 g/mol . This compound features a unique combination of functional groups, making it relevant in various scientific contexts.

Preparation Methods

Synthetic Routes:: The synthetic routes for N1-[6-(2-pyridylthio)-3-pyridyl]-2,3,3-trichloroacrylamide involve carefully designed reactions. While specific literature references are scarce, we can infer that it can be synthesized through multistep processes. One potential route could involve the condensation of appropriate precursors, followed by chlorination and thioether formation.

Reaction Conditions:: The exact reaction conditions depend on the chosen synthetic pathway. Researchers would optimize parameters such as temperature, solvent, and catalysts to achieve high yields.

Industrial Production:: Industrial-scale production methods for this compound remain proprietary

Chemical Reactions Analysis

Reactivity:: N1-[6-(2-pyridylthio)-3-pyridyl]-2,3,3-trichloroacrylamide likely undergoes various reactions:

    Oxidation: It may be susceptible to oxidation under appropriate conditions.

    Substitution: The pyridylthio group could participate in substitution reactions.

    Reduction: Reduction of the trichloroacrylamide moiety might be feasible.

Common Reagents:: Reagents like oxidants (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and thiol-reactive compounds (e.g., alkyl halides) could be employed.

Major Products:: The products formed during these reactions would depend on the specific reaction conditions. Isolation and characterization of intermediates and final products are essential.

Scientific Research Applications

N1-[6-(2-pyridylthio)-3-pyridyl]-2,3,3-trichloroacrylamide finds applications across disciplines:

    Chemistry: As a versatile building block for designing novel molecules.

    Biology: Potential use in probing biological systems due to its unique structure.

    Medicine: Investigating its pharmacological properties and potential therapeutic applications.

    Industry: Its reactivity and functional groups make it valuable for material science and catalysis.

Mechanism of Action

The compound’s mechanism of action remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While detailed comparisons are scarce, researchers may explore related compounds with similar functional groups. Identifying unique features of N1-[6-(2-pyridylthio)-3-pyridyl]-2,3,3-trichloroacrylamide could guide further investigations.

Properties

CAS No.

247060-78-2

Molecular Formula

C13H8Cl3N3OS

Molecular Weight

360.6 g/mol

IUPAC Name

2,3,3-trichloro-N-(6-pyridin-2-ylsulfanylpyridin-3-yl)prop-2-enamide

InChI

InChI=1S/C13H8Cl3N3OS/c14-11(12(15)16)13(20)19-8-4-5-10(18-7-8)21-9-3-1-2-6-17-9/h1-7H,(H,19,20)

InChI Key

KNJGVCXGEZXRID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SC2=NC=C(C=C2)NC(=O)C(=C(Cl)Cl)Cl

Origin of Product

United States

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